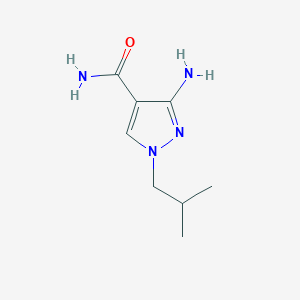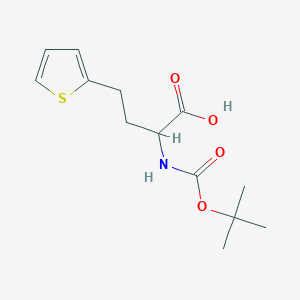![molecular formula C15H9Cl2N3O4 B12636165 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid CAS No. 920019-37-0](/img/structure/B12636165.png)
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group, a nitro group, and a carboxylic acid group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Indazole Formation: Cyclization to form the indazole core.
Carboxylation: Introduction of the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Common reagents used in these reactions include nitric acid for nitration, and various catalysts to facilitate cyclization and carboxylation.
Análisis De Reacciones Químicas
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or acids for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives such as:
1-[(2,4-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
1-[(2,6-Dichlorophenyl)methyl]-5-amino-1H-indazole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
920019-37-0 |
|---|---|
Fórmula molecular |
C15H9Cl2N3O4 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
1-[(2,6-dichlorophenyl)methyl]-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-11-2-1-3-12(17)10(11)7-19-13-5-4-8(20(23)24)6-9(13)14(18-19)15(21)22/h1-6H,7H2,(H,21,22) |
Clave InChI |
DDFCVKCINRWWGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)

![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)

![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)

![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)

![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)

